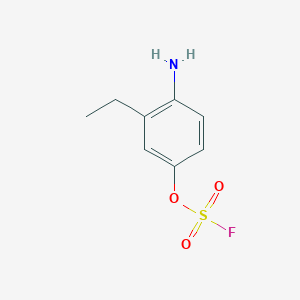

![molecular formula C16H13N3O2S B2750089 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034427-79-5](/img/structure/B2750089.png)

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) on the synthesis of pyrazoline derivatives, including compounds structurally similar to "(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone," showed that these compounds possess significant antimicrobial activity. The compounds were synthesized and evaluated against various bacterial and fungal strains, with some showing activity comparable to standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).

Synthesis of Novel Compounds

Research by Volpi et al. (2017) focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were characterized for their optical properties. These compounds, related by their synthesis process and structural motifs to the chemical , demonstrated remarkable Stokes' shifts and tunable quantum yields, making them interesting for applications in luminescent materials (G. Volpi et al., 2017).

Anticonvulsant Agents

A study on the design and synthesis of triazinyl pyrrolidinyl methanone derivatives by Malik and Khan (2014) explored their application as sodium channel blockers and anticonvulsant agents. These compounds, through their mechanism of action evaluation, showed promising results in models of epileptic seizures, indicating potential for development as anticonvulsant drugs (S. Malik & S. Khan, 2014).

Benzisoxazole and Benzisothiazole Derivatives

The work by Anand et al. (2015) on the synthesis of benzisoxazole and benzisothiazole derivatives via a phenyliodine(III) diacetate-mediated approach presents a methodology relevant to the synthesis of complex heterocycles. This study illustrates the versatility of synthetic strategies that could be applied to the synthesis of compounds like "this compound" (D. Anand et al., 2015).

properties

IUPAC Name |

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-16(19-7-6-14-12(9-19)8-17-21-14)13-10-22-15(18-13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJALZDIZRXCCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

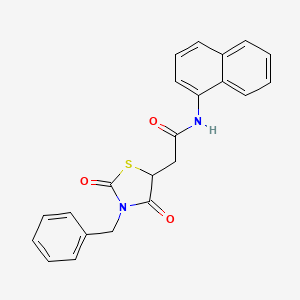

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2750006.png)

![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)

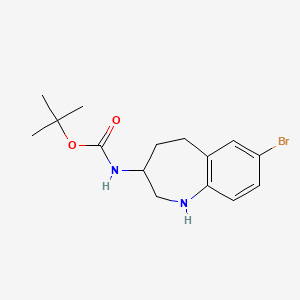

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2750012.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B2750016.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2750017.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B2750019.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)

methyl]thiourea](/img/structure/B2750021.png)

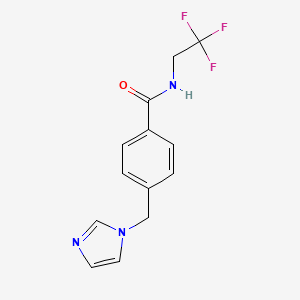

![N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide](/img/structure/B2750023.png)